N-[3-(2-bromoethyl)phenyl]acetamide chemical properties
N-[3-(2-bromoethyl)phenyl]acetamide chemical properties
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of N-[3-(2-bromoethyl)phenyl]acetamide
Executive Overview: The Bifunctional Paradigm
As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the challenge of designing robust, scalable synthetic routes for active pharmaceutical ingredients (APIs). A recurring and highly effective motif in our synthetic arsenal is the bifunctional building block. N-[3-(2-bromoethyl)phenyl]acetamide (CAS: 1021172-90-6) exemplifies this paradigm.
Featuring an electrophilic primary alkyl bromide and a secondary aryl amide, this molecule offers structural orthogonality. This dual-nature allows it to serve as a critical intermediate in the synthesis of phenethylamine-derived therapeutics, such as G-protein-coupled receptor (GPCR) ligands and targeted kinase inhibitors. This guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and the causality behind its experimental handling.
Physicochemical Profiling
Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex reaction matrices. The quantitative data and structural properties of N-[3-(2-bromoethyl)phenyl]acetamide are summarized below.
| Property | Specification |
| Chemical Name | N-[3-(2-bromoethyl)phenyl]acetamide |
| CAS Registry Number | 1021172-90-6 |
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.12 g/mol |
| Functional Groups | Primary alkyl bromide, secondary aryl amide |
| Electrophilicity | High (Primary carbon, highly susceptible to SN2) |
| H-Bonding Profile | 1 H-bond donor (N-H), 1 H-bond acceptor (C=O) |
Mechanistic Causality: Orthogonal Reactivity
The synthetic utility of N-[3-(2-bromoethyl)phenyl]acetamide relies entirely on the independent, orthogonal reactivity of its two functional groups.
-
The Bromoethyl Group: The terminal primary bromide acts as a highly efficient electrophile. Because the adjacent carbon chain minimizes steric hindrance, it readily undergoes bimolecular nucleophilic substitution (SN2) with various nucleophiles (e.g., primary/secondary amines, thiols, and alkoxides) under mild basic conditions.
-
The Acetamide Group: The acetyl group serves a critical dual purpose. During the SN2 alkylation of the bromoethyl tail, it acts as a robust protecting group for the aniline nitrogen, preventing unwanted self-polymerization or competitive alkylation. Post-alkylation, the acetamide can either be retained for crucial hydrogen bonding in the final drug molecule's pharmacophore, or it can be hydrolyzed via strong acid to reveal a primary aromatic amine for further functionalization (e.g., Buchwald-Hartwig cross-coupling or urea formation).
Orthogonal reactivity workflow of N-[3-(2-bromoethyl)phenyl]acetamide.
Step-by-Step Synthetic Methodology: The Appel Protocol
The de novo synthesis of N-[3-(2-bromoethyl)phenyl]acetamide is typically achieved through the bromination of its hydroxyl precursor, N-[3-(2-hydroxyethyl)phenyl]acetamide.
Causality of Reagent Selection: To preserve the integrity of the acetamide group, we must avoid strongly acidic conditions (such as refluxing HBr), which would cause premature amide hydrolysis. Therefore, the is the preferred, field-proven method[1]. It utilizes triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) to convert alcohols to alkyl bromides via a halophosphonium intermediate under mild, neutral conditions[2].
Protocol: Appel Reaction Synthesis
-
Preparation: Dissolve 1.0 equivalent of N-[3-(2-hydroxyethyl)phenyl]acetamide in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic activation.
-
Reagent Addition: Add 1.2 equivalents of triphenylphosphine (PPh3) to the stirring solution. Once fully dissolved, slowly add 1.2 equivalents of carbon tetrabromide (CBr4) in small portions. Note: The sequential addition ensures the controlled formation of the active oxyphosphonium intermediate.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting alcohol is completely consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient. This step is critical to separate the target compound from the triphenylphosphine oxide byproduct.
Self-Validating Analytical Workflows
Trustworthiness in synthetic chemistry requires that every protocol be a self-validating system. To ensure the identity and purity of the synthesized N-[3-(2-bromoethyl)phenyl]acetamide, the following analytical validations must be executed:
-
Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3): The spectrum must confirm the presence of the acetyl methyl group (singlet, ~2.1 ppm), the benzylic methylene protons (triplet, ~3.1 ppm), and the terminal brominated methylene protons (triplet, ~3.5 ppm). The aromatic region (6.9–7.5 ppm) should integrate to four protons, confirming the meta-substitution pattern.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal the [M+H]+ parent ion. Crucially, the mass spectrum must display the characteristic 1:1 isotopic doublet at m/z ~242 and 244. This doublet is the definitive, self-validating proof of the incorporation of a single bromine atom.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). A single sharp peak integrating to >95% area under the curve (AUC) validates the compound for downstream biological screening.
Strategic Applications in Medicinal Chemistry
The 2-phenethylamine motif is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of endogenous catecholamines (e.g., dopamine, norepinephrine) and numerous CNS-active therapeutics[3].
By utilizing N-[3-(2-bromoethyl)phenyl]acetamide, medicinal chemists can rapidly synthesize expansive libraries of 3-substituted phenethylamines[4]. Displacing the bromide with various cyclic or acyclic amines allows researchers to fine-tune the basicity, lipophilicity, and steric bulk of the ligand. This precise tuning is critical for optimizing binding affinity and pharmacokinetic properties when targeting complex neuro-receptors such as 5-HT (serotonin) receptors, dopamine transporters (DAT), and trace-amine-associated receptors (TAAR1)[5].
References
-
Nieto, C.T., et al. "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules 2023, 28(2), 855. Available at:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
